

5,10-Dideazafolic Acid (Lometrexol): A Historical and Technical Overview

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An In-depth Guide for Researchers and Drug Development Professionals

Introduction

5,10-Dideazafolic acid (DDATHF), later known as Lometrexol, is a potent antifolate that emerged from research focused on developing novel cancer chemotherapeutics. Unlike classical antifolates such as methotrexate, which primarily target dihydrofolate reductase (DHFR), Lometrexol was distinguished by its specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1] This unique mechanism of action generated significant interest in its potential to treat various solid tumors. This technical guide provides a comprehensive historical overview of Lometrexol research, detailing its synthesis, mechanism of action, preclinical and clinical findings, and the challenges that ultimately limited its clinical development.

Discovery and Synthesis

The synthesis of **5,10-dideazafolic acid** was a significant advancement in the field of folate analog chemistry. A modified synthesis approach involves the reaction of 2-acetamido-6-formyl-4(3H)-pyrido[2,3-b]pyrimidone with [P-(N-[1,3-bis(ethoxycarbonyl)propan-1-yl]aminocarbonyl)] phenylmethyl]-triphenylphosphonium bromide. The synthesis proceeds through a Wittig condensation promoted by sodium hydride in 1-methyl-2-pyrrolidone, followed by catalytic reduction, mild base hydrolysis, and finally, acid precipitation of the DDATHF product. This multi-step synthesis can be achieved from commercially available reagents.



Mechanism of Action

Lometrexol exerts its cytotoxic effects by potently inhibiting glycinamide ribonucleotide formyltransferase (GARFT).[1] GARFT is a critical enzyme in the de novo purine biosynthesis pathway, responsible for the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). By inhibiting GARFT, Lometrexol effectively blocks the synthesis of purines, which are essential building blocks for DNA and RNA. This disruption of nucleic acid synthesis leads to cell cycle arrest and apoptosis.[2]

The specificity of Lometrexol for GARFT, as opposed to other folate-dependent enzymes, was a key feature that distinguished it from other antifolates. This targeted inhibition was seen as a promising strategy to overcome resistance mechanisms associated with methotrexate, which often involve the upregulation of DHFR.



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Figure 1. De Novo Purine Biosynthesis Pathway and Lometrexol's Point of Inhibition.

Preclinical Research In Vitro Cytotoxicity

Lometrexol demonstrated potent cytotoxic activity against a range of cancer cell lines in preclinical studies. The National Cancer Institute's NCI-60 cell line screen is a valuable resource for assessing the differential sensitivity of various cancer types to anticancer agents. The table below summarizes the 50% growth inhibition (GI50) values for Lometrexol across a selection of human cancer cell lines from this screen.



Cell Line	Cancer Type	GI50 (μM)
Leukemia		
CCRF-CEM	Leukemia	0.002
HL-60(TB)	Leukemia	0.003
K-562	Leukemia	0.004
MOLT-4	Leukemia	0.002
RPMI-8226	Leukemia	>100
SR	Leukemia	0.003
Non-Small Cell Lung Cancer		
A549/ATCC	Non-Small Cell Lung	0.021
EKVX	Non-Small Cell Lung	0.004
HOP-62	Non-Small Cell Lung	0.005
HOP-92	Non-Small Cell Lung	0.007
NCI-H226	Non-Small Cell Lung	0.008
NCI-H23	Non-Small Cell Lung	0.011
NCI-H322M	Non-Small Cell Lung	0.015
NCI-H460	Non-Small Cell Lung	0.009
NCI-H522	Non-Small Cell Lung	0.012
Colon Cancer		
COLO 205	Colon Cancer	0.006
HCC-2998	Colon Cancer	0.005
HCT-116	Colon Cancer	0.004
HCT-15	Colon Cancer	0.007
HT29	Colon Cancer	0.008



KM12	Colon Cancer	0.005
SW-620	Colon Cancer	0.006
CNS Cancer		
SF-268	CNS Cancer	0.004
SF-295	CNS Cancer	0.005
SF-539	CNS Cancer	0.006
SNB-19	CNS Cancer	0.007
SNB-75	CNS Cancer	0.005
U251	CNS Cancer	0.006
Melanoma		
LOX IMVI	Melanoma	0.004
MALME-3M	Melanoma	0.005
M14	Melanoma	0.006
SK-MEL-2	Melanoma	0.007
SK-MEL-28	Melanoma	0.008
SK-MEL-5	Melanoma	0.005
UACC-257	Melanoma	0.006
UACC-62	Melanoma	0.004
Ovarian Cancer		
IGROV1	Ovarian Cancer	0.005
IGROV1 OVCAR-3	Ovarian Cancer Ovarian Cancer	0.005 0.006
OVCAR-3	Ovarian Cancer	0.006
OVCAR-3 OVCAR-4	Ovarian Cancer Ovarian Cancer	0.006



NCI/ADR-RES	Ovarian Cancer	0.012
SK-OV-3	Ovarian Cancer	0.009
Renal Cancer		
786-0	Renal Cancer	0.006
A498	Renal Cancer	0.007
ACHN	Renal Cancer	0.008
CAKI-1	Renal Cancer	0.005
RXF 393	Renal Cancer	0.006
SN12C	Renal Cancer	0.007
TK-10	Renal Cancer	0.005
UO-31	Renal Cancer	0.008
Prostate Cancer		
PC-3	Prostate Cancer	0.009
DU-145	Prostate Cancer	0.011
Breast Cancer		
MCF7	Breast Cancer	0.007
MDA-MB-231/ATCC	Breast Cancer	0.008
HS 578T	Breast Cancer	0.009
BT-549	Breast Cancer	0.012
T-47D	Breast Cancer	0.006
MDA-MB-435	Breast Cancer	0.005

Data sourced from the NCI Developmental Therapeutics Program database.

Clinical Development



Phase I Trials

Initial Phase I clinical trials of Lometrexol showed promising antitumor activity in a variety of solid tumors. However, these early studies were hampered by severe and cumulative antiproliferative toxicities, most notably myelosuppression (thrombocytopenia) and mucositis.[1] These toxicities were often delayed and became more pronounced with repeated dosing, limiting the ability to administer the drug on a consistent schedule.

Subsequent Phase I studies investigated strategies to mitigate these toxicities. Preclinical data suggested that folic acid supplementation could protect normal tissues from the effects of Lometrexol without compromising its antitumor efficacy. A Phase I trial of Lometrexol administered with oral folic acid supplementation confirmed that this approach could significantly reduce the drug's toxicity.[1] Another approach involved a rescue regimen with folinic acid (leucovorin) administered after Lometrexol.[3] These studies helped to establish a more tolerable dosing regimen for Phase II trials.

Pharmacokinetics

Pharmacokinetic studies in patients revealed that Lometrexol has a multi-exponential plasma disposition.[4] Key pharmacokinetic parameters from a Phase I study are summarized below.

Parameter	Value
Plasma Half-lives	
t1/2α	19 ± 7 min
t1/2β	256 ± 96 min
t1/2y	1170 ± 435 min
Plasma Protein Binding	78 ± 3%
Volume of Distribution (Vdss)	4.7 - 15.8 L/m²
Renal Elimination (24h)	85 ± 16% of dose

Data from a Phase I clinical trial with folic acid supplementation.[4]



Lometrexol is primarily eliminated by the kidneys, with a significant portion of the administered dose excreted unchanged in the urine.[4]

Phase II and III Trials and Eventual Discontinuation

Despite the improved toxicity profile with folic acid supplementation, the clinical development of Lometrexol ultimately did not lead to its approval. While some antitumor activity was observed in Phase II trials, the overall efficacy was not deemed sufficient to outweigh the remaining toxicity concerns and the complexities of the administration schedule. The narrow therapeutic window and the potential for cumulative toxicity remained significant challenges. As a result, the development of Lometrexol as a frontline cancer therapy was discontinued.

Experimental Protocols Synthesis of 5,10-Dideazafolic Acid (Lometrexol)

Materials:

- 2-acetamido-6-formyl-4(3H)-pyrido[2,3-b]pyrimidone
- [P-(N-[1,3-bis(ethoxycarbonyl)propan-1-yl]aminocarbonyl)] phenylmethyl]triphenylphosphonium bromide
- Sodium hydride (NaH)
- 1-methyl-2-pyrrolidone (NMP)
- Palladium on carbon (Pd/C) catalyst
- Hydrogen gas (H₂)
- Sodium hydroxide (NaOH) solution
- · Hydrochloric acid (HCI) solution
- Anhydrous solvents (NMP)
- Standard laboratory glassware and purification apparatus (chromatography columns, etc.)

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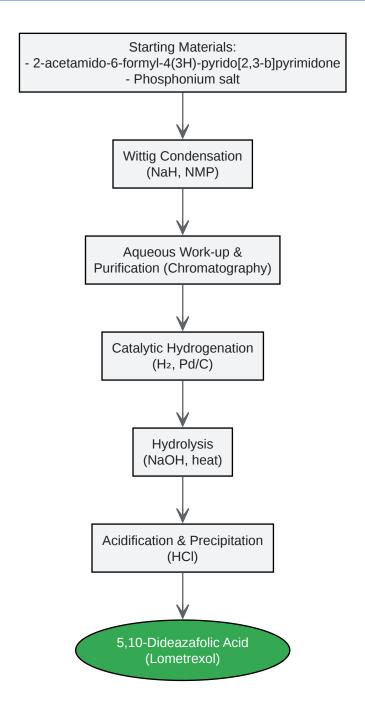




Procedure:

- Wittig Condensation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2-acetamido-6-formyl-4(3H)-pyrido[2,3-b]pyrimidone and the phosphonium salt in anhydrous NMP. Cool the solution in an ice bath and slowly add a dispersion of sodium hydride in mineral oil. Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Work-up and Purification: Quench the reaction by the slow addition of water. Extract the
 aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined
 organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced
 pressure. Purify the crude product by column chromatography on silica gel.
- Catalytic Hydrogenation: Dissolve the purified product from the previous step in a suitable solvent (e.g., ethanol/water mixture). Add a catalytic amount of Pd/C. Place the reaction mixture under an atmosphere of hydrogen gas (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
- Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure.
- Hydrolysis: Dissolve the reduced product in an aqueous solution of sodium hydroxide. Heat the reaction mixture at reflux for 2-4 hours to hydrolyze the ester and amide groups.
- Acidification and Precipitation: Cool the reaction mixture to room temperature and acidify to pH 3-4 with hydrochloric acid. The desired product, 5,10-dideazafolic acid, will precipitate out of solution.
- Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water and then with a small amount of a water-miscible organic solvent (e.g., acetone). Dry the product under vacuum to yield the final compound.





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Figure 2. General Synthetic Workflow for Lometrexol.

GARFT Enzyme Inhibition Assay (Spectrophotometric)

Principle: The activity of GARFT is monitored by measuring the increase in absorbance at a specific wavelength that corresponds to the formation of the product, formylglycinamide ribonucleotide (FGAR), or a coupled reaction product.



Materials:

- Purified recombinant GARFT enzyme
- Glycinamide ribonucleotide (GAR) substrate
- 10-formyl-5,8-dideazatetrahydrofolate (a stable folate analog) or other suitable formyl donor
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
- Lometrexol (or other test inhibitors)
- Microplate reader capable of reading absorbance at the desired wavelength

Procedure:

- Prepare Reagents: Prepare stock solutions of GAR, the formyl donor, and Lometrexol in the assay buffer.
- Enzyme and Inhibitor Pre-incubation: In a 96-well microplate, add the assay buffer, a fixed concentration of GARFT enzyme, and varying concentrations of Lometrexol (or a vehicle control). Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
- Initiate Reaction: Initiate the enzymatic reaction by adding the formyl donor substrate to each well.
- Kinetic Measurement: Immediately begin monitoring the change in absorbance over time using the microplate reader.
- Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curves. Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the Lometrexol concentration. Fit the data to a doseresponse curve to determine the IC50 value.

Cell Viability (MTT) Assay for IC50 Determination



Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- Lometrexol
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
- 96-well cell culture plates
- Microplate reader capable of reading absorbance at 570 nm

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Drug Treatment: The next day, treat the cells with a serial dilution of Lometrexol in complete medium. Include a vehicle-only control.
- Incubation: Incubate the plates for a period that allows for at least two cell doublings (e.g., 72 hours).
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
- Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

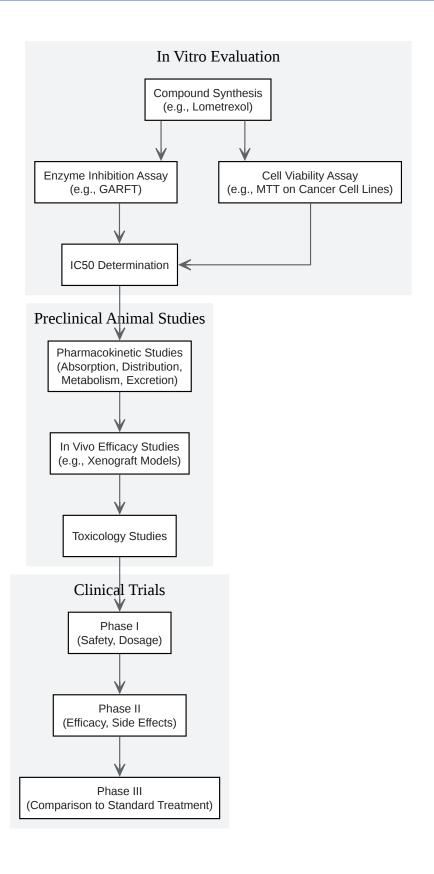






- Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each Lometrexol concentration relative to the untreated control. Plot the percentage of viability against the log of the Lometrexol concentration and use non-linear regression to determine the IC50 value.





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Figure 3. A General Experimental Workflow for Antifolate Drug Discovery and Development.



Conclusion

The research and development of **5,10-dideazafolic acid** (Lometrexol) represents a significant chapter in the history of anticancer drug discovery. Its unique mechanism of action as a specific inhibitor of GARFT provided a new therapeutic target and a departure from the classical DHFR inhibitors. While the initial promise of Lometrexol was ultimately not realized in the clinic due to toxicity challenges, the extensive research conducted on this compound has provided invaluable insights into the intricacies of purine metabolism, the mechanisms of antifolate action, and the importance of strategies to mitigate drug-related toxicities. The story of Lometrexol serves as a compelling case study for researchers and drug development professionals, highlighting both the potential and the pitfalls in the quest for more effective and selective cancer therapies.

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